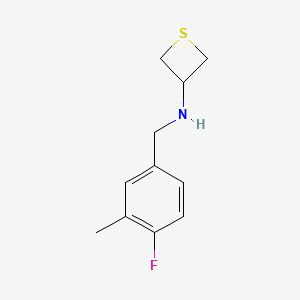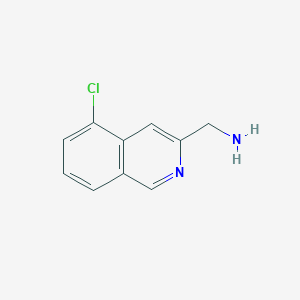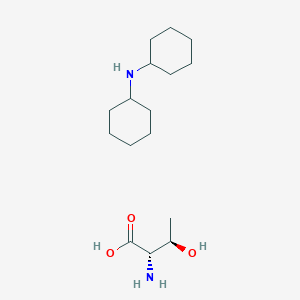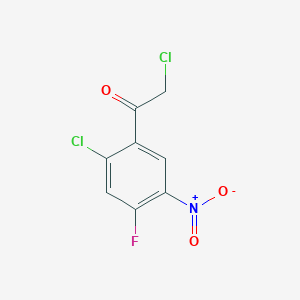
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one: is a chemical compound with the following IUPAC name: 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one . Its molecular formula is C8H5ClFNO3 . This compound belongs to the class of α,β-unsaturated ketones and contains both chlorine and fluorine substituents on the aromatic ring .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves various methods. One common approach is the reaction of 2-chloro-4-fluoro-5-nitrophenol with an appropriate reagent to introduce the ketone functionality. Detailed reaction conditions and specific reagents can vary, but the overall process aims to form the desired ketone group.
Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The ketone group in this compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The chlorine and fluorine atoms can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are suitable.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the halogen atoms.
Major Products: The major products depend on the specific reactions performed. For example, reduction of the nitro group could yield an amino ketone.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes or receptors.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets, possibly affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H4Cl2FNO3 |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2FNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |
InChI Key |
XFTNXURCNQJPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
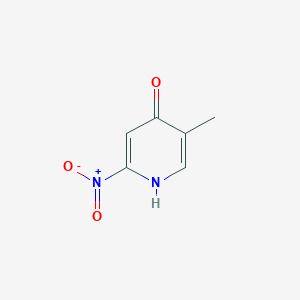


![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
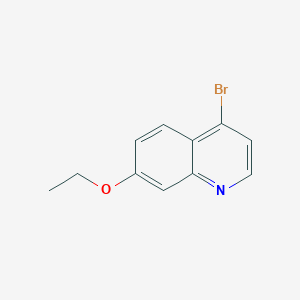
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)

